3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide
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Overview
Description
3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is a complex organic compound that features multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of bromine and iodine atoms through halogenation reactions. The piperazine and butanoyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine and butanoyl groups.
Reduction: Reduction reactions can target the halogen atoms, potentially converting them to less reactive forms.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions, where the halogens can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in synthetic organic chemistry.
Biology
In biological research, this compound could be used to study the effects of halogenated benzamides on biological systems. Its structure allows for interactions with various biological targets, potentially leading to new insights in biochemistry and pharmacology.
Medicine
Medically, this compound might be explored for its potential therapeutic properties. The presence of halogen atoms and the piperazine ring suggest it could interact with biological receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The halogen atoms and functional groups can form various types of bonds and interactions, influencing the compound’s biological activity. Pathways involved might include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dibromo-4-hydroxyphenylbenzamide
- 4,4-dibromo-2,2-dinitrobiphenyl
- 3,5-dibromo-4-methylaniline
Uniqueness
What sets 3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide apart is its combination of halogen atoms and functional groups, which provide a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
Molecular Formula |
C22H23Br2IN4O2S |
---|---|
Molecular Weight |
694.2 g/mol |
IUPAC Name |
3,5-dibromo-N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-iodobenzamide |
InChI |
InChI=1S/C22H23Br2IN4O2S/c1-2-3-19(30)29-10-8-28(9-11-29)16-6-4-15(5-7-16)26-22(32)27-21(31)17-12-14(23)13-18(24)20(17)25/h4-7,12-13H,2-3,8-11H2,1H3,(H2,26,27,31,32) |
InChI Key |
CYKUXPAQBAHLIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C(=CC(=C3)Br)Br)I |
Origin of Product |
United States |
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